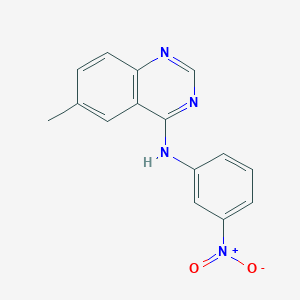

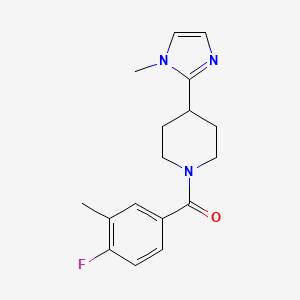

6-methyl-N-(3-nitrophenyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methyl-N-(3-nitrophenyl)-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinazoline derivative that has been synthesized using various methods.

Applications De Recherche Scientifique

Antitumor and Antimalarial Applications

- Quinazolinamines, through their synthesis and modification, have shown potent antimalarial, antibacterial, and antitumor activity. Compounds in this class, including trimetrexate, have demonstrated a broad spectrum of antitumor effects and are under evaluation for clinical trials in cancer treatments (E. Elslager, J. Johnson, L. M. Werbel, 1983).

Dye Synthesis for Textile Applications

- 6-Nitro substituted quinazolinones have been utilized in the synthesis of styryl and azo disperse dyes for polyester, showcasing their application in the development of coloration technology. Despite the promising synthesis, the fastness properties of these dyes were found to be disappointing, indicating a need for further research to enhance their utility in textile applications (H. S. Bhatti, S. Seshadri, 2004).

Neuroprotection in Parkinson's Disease

- Selective inhibitors, including quinazolinone derivatives, have been studied for their protective effects against neurotoxicity in models of Parkinson's disease. These findings suggest potential applications in developing therapies for neurodegenerative diseases (P. Hantraye, E. Brouillet, R. Ferrante, et al., 1996).

Corrosion Inhibition

- Quinazolinone derivatives have been explored as corrosion inhibitors for mild steel in acidic media. Their efficiency as inhibitors was demonstrated through electrochemical methods, surface analysis, and theoretical calculations, indicating their potential in materials science and engineering (N. Errahmany, M. Rbaa, A. Abousalem, et al., 2020).

Antimicrobial Activity

- Novel quinoline-based imidazoles derived from quinazolinone compounds have been synthesized and shown to exhibit antimicrobial activity, demonstrating the versatility of quinazolinone derivatives in contributing to the development of new antimicrobial agents (Sunil Vodela, Venu Chakravarthula, 2016).

Photo-Disruptive Studies and DNA Interaction

- Research into 3-amino-2-methyl-quinazolin-4(3H)-ones revealed their photo-active properties towards plasmid DNA under UV irradiation. These studies inform the development of photo-chemo or photodynamic therapeutics, leveraging quinazolinone derivatives' interactions with DNA for therapeutic applications (Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, et al., 2022).

Propriétés

IUPAC Name |

6-methyl-N-(3-nitrophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-10-5-6-14-13(7-10)15(17-9-16-14)18-11-3-2-4-12(8-11)19(20)21/h2-9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXMUXOXHVQXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)